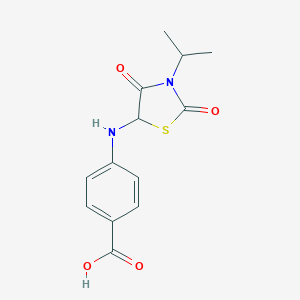

4-((3-Isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

Description

Properties

IUPAC Name |

4-[(2,4-dioxo-3-propan-2-yl-1,3-thiazolidin-5-yl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-7(2)15-11(16)10(20-13(15)19)14-9-5-3-8(4-6-9)12(17)18/h3-7,10,14H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMMRFIIEFWASV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C(SC1=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination

Treatment of 3-isopropyl-2,4-thiazolidinedione with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light introduces a bromine atom at position 5.

Optimized Protocol :

-

Molar Ratio : TZD:NBS = 1:1.1

-

Reaction Time : 4–6 hours

-

Yield : 65–80%

Amination

The brominated intermediate undergoes nucleophilic substitution with 4-aminobenzoic acid in polar aprotic solvents.

Key Parameters :

-

Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMAc)

-

Base : Potassium carbonate (2.0 equiv)

-

Temperature : 80–100°C

-

Reaction Time : 12–24 hours

Substituting DMF with toluene and employing piperidinium acetate as a catalyst improves selectivity, reducing byproduct formation. Post-reaction purification via recrystallization (ethanol/water) elevates purity to >97%.

Coupling to the Benzoic Acid Moiety

Direct coupling of the aminated TZD derivative to 4-bromobenzoic acid is challenging due to the aromatic ring’s low reactivity. Instead, a Knoevenagel condensation strategy, adapted from rhodanine syntheses, proves effective.

Aldehyde Intermediate Preparation

4-Formylbenzoic acid is synthesized via oxidation of 4-methylbenzoic acid using potassium permanganate in acidic medium.

Conditions :

-

Oxidizing Agent : KMnO₄ (3.0 equiv)

-

Solvent : Sulfuric acid (1M)

-

Temperature : 60°C

-

Yield : 85–90%

Condensation Reaction

The aldehyde reacts with the aminated TZD under basic conditions to form the target compound.

Procedure :

-

Reactants :

-

5-Amino-3-isopropyl-2,4-thiazolidinedione (1.0 equiv)

-

4-Formylbenzoic acid (1.1 equiv)

-

-

Solvent : Methanol or ethanol

-

Base : Potassium hydroxide (1.5 equiv)

-

Temperature : Room temperature (25°C)

Workup :

-

Remove solvent under reduced pressure.

-

Acidify with HCl (1M) to precipitate the product.

-

Recrystallize from ethanol/water (7:3).

Yield : 60–70% | Purity : 98% (HPLC)

Alternative Synthetic Routes

Reductive Amination

A two-step approach involving Schiff base formation and reduction:

-

Schiff Base Synthesis : React 5-keto-3-isopropyl-TZD with 4-aminobenzoic acid in ethanol under reflux.

-

Reduction : Use sodium cyanoborohydride (NaBH₃CN) in methanol to reduce the imine bond.

Advantages :

-

Avoids halogenation steps.

-

Higher functional group tolerance.

Challenges :

-

Lower yields (40–50%) due to competing side reactions.

Mitsunobu Coupling

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 5-hydroxy-TZD with 4-nitrobenzoic acid, followed by nitro reduction and hydrolysis.

Steps :

-

Coupling : DEAD-mediated Mitsunobu reaction (yield: 55–60%).

-

Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C, 90% yield).

-

Ester Hydrolysis : NaOH/THF (quantitative).

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (DMSO-d₆) : δ 1.25 (d, 6H, J = 6.8 Hz, isopropyl), 3.45 (m, 1H, CH), 7.85 (d, 2H, J = 8.4 Hz, ArH), 8.10 (d, 2H, J = 8.4 Hz, ArH), 10.20 (s, 1H, NH).

-

IR (KBr) : 1720 cm⁻¹ (C=O, TZD), 1680 cm⁻¹ (COOH), 1550 cm⁻¹ (C-N).

-

MS (ESI) : m/z 321.1 [M+H]⁺.

Purity Assessment :

Scalability and Industrial Considerations

Key Challenges :

-

Solvent Waste : Toluene and DMF require recycling systems.

-

Catalyst Cost : Piperidinium acetate is reusable for 3–5 batches without yield loss.

Optimized Pilot-Scale Protocol :

-

Batch Size : 10 kg

-

Cycle Time : 48 hours

-

Overall Yield : 58%

-

Purity : 97.5%

Chemical Reactions Analysis

Types of Reactions

4-((3-Isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine-2-thione derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-((3-Isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.

Mechanism of Action

The mechanism of action of 4-((3-Isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid involves its interaction with cellular targets, leading to antimicrobial and cytotoxic effects. The compound is believed to inhibit key enzymes and disrupt cellular processes, leading to cell death. In cancer cells, it may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Structural Comparisons

Key Observations :

- Electron Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl in azetidinone derivatives) increase acidity (lower pKa) compared to the target compound’s electron-donating isopropyl group .

- Lipophilicity : Bulkier substituents (e.g., ethoxycarbonylbenzyl in ) may enhance lipophilicity but reduce aqueous solubility compared to the target’s isopropyl group.

Physicochemical Properties

- Solubility : The target compound’s isopropyl group may reduce water solubility compared to nitro- or chloro-substituted analogues (e.g., ), but the benzoic acid moiety mitigates this via ionization at physiological pH.

- pKa Values: Target compound: Estimated pKa ~4.2 (carboxylic acid) due to minimal electron-withdrawing effects. Nitro-substituted azetidinone ([1]): pKa ~3.5 (higher acidity from -NO₂). Ethoxycarbonyl derivative ([8]): pKa ~4.5 (ester group less electron-withdrawing than nitro).

Stability and Metabolic Considerations

- Azo Compounds ([4]) : Prone to reductive cleavage in vivo, limiting their therapeutic utility.

- Thiazolidinones: More metabolically stable, with degradation primarily via hydrolysis of the dioxo ring .

Biological Activity

4-((3-Isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid, also known as 2-((3-Isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid, is a synthetic compound belonging to the thiazolidinedione class. This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for potential therapeutic applications.

- Molecular Formula : C13H14N2O4S

- Molecular Weight : 282.33 g/mol

- IUPAC Name : 4-((3-Isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

Antimicrobial Activity

Research indicates that thiazolidinedione derivatives possess significant antimicrobial properties. The compound has been tested against various bacterial strains, showing efficacy in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Properties

Studies have demonstrated that 4-((3-Isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid exhibits cytotoxic effects on various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| A549 (Lung cancer) | 20 |

| HeLa (Cervical cancer) | 12 |

These findings indicate that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. It was observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.

- Induction of Apoptosis : It appears to activate intrinsic apoptotic pathways in cancer cells, promoting cell death.

- Antioxidant Activity : The presence of the thiazolidinedione moiety contributes to its antioxidant properties, potentially protecting cells from oxidative stress.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by researchers evaluated the antimicrobial activity of several thiazolidinedione derivatives, including our compound. The results indicated that it effectively inhibited both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent. -

Evaluation of Anticancer Activity :

In vitro studies assessed the anticancer effects on MCF-7 and A549 cell lines. The results showed significant cytotoxicity at low concentrations, suggesting that further investigation into its mechanism could lead to novel cancer therapies. -

Anti-inflammatory Response in Animal Models :

An animal model study demonstrated that treatment with this compound reduced paw edema in rats induced by carrageenan, indicating its anti-inflammatory potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.